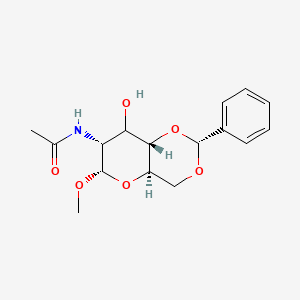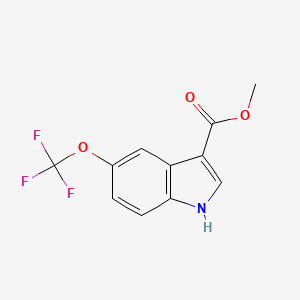
N-Nitroso-N-phenyl-glycine Anilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Nitroso-N-phenyl-glycine Anilide is an organic compound with the molecular formula C14H13N3O2 and a molecular weight of 255.272 g/mol . It is a nitrosamine derivative, characterized by the presence of a nitroso group (-N=O) bonded to an amine. This compound is primarily used in research and development due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Nitroso-N-phenyl-glycine Anilide can be synthesized through various methods. One common approach involves the reaction of N-phenylglycine with nitrous acid (HNO2) under acidic conditions . The reaction typically proceeds as follows:
Formation of Nitrous Acid: Sodium nitrite (NaNO2) is added to a cold acidic solution to form nitrous acid.
Nitrosation Reaction: The nitrous acid reacts with N-phenylglycine to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of nitrosation reactions can be applied. Industrial production would likely involve large-scale nitrosation reactions using optimized conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-Nitroso-N-phenyl-glycine Anilide undergoes several types of chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The compound can undergo substitution reactions where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Compounds with different functional groups replacing the nitroso group.
Applications De Recherche Scientifique
N-Nitroso-N-phenyl-glycine Anilide is utilized in various scientific research applications, including:
Chemistry: Used as a reference standard and in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-Nitroso-N-phenyl-glycine Anilide involves its interaction with nucleophiles due to the electrophilic nature of the nitroso group. The nitroso group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound’s reactivity is influenced by the presence of the phenyl and glycine moieties, which can modulate its interactions with molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Nitroso-N-methylurea: Another nitrosamine with similar reactivity but different structural features.
N-Nitroso-N-ethylurea: Similar in reactivity but with an ethyl group instead of a phenyl group.
N-Nitroso-N-phenylhydroxylamine: Similar structure but with a hydroxylamine group instead of glycine.
Uniqueness
N-Nitroso-N-phenyl-glycine Anilide is unique due to the presence of both the nitroso and glycine moieties, which confer distinct chemical and biological properties. Its structure allows for specific interactions with nucleophiles and other reactive species, making it valuable in various research applications .
Propriétés
Formule moléculaire |
C14H13N3O2 |
|---|---|
Poids moléculaire |
255.27 g/mol |
Nom IUPAC |
2-(N-nitrosoanilino)-N-phenylacetamide |
InChI |
InChI=1S/C14H13N3O2/c18-14(15-12-7-3-1-4-8-12)11-17(16-19)13-9-5-2-6-10-13/h1-10H,11H2,(H,15,18) |
Clé InChI |
ZBUNFZLMGDKJPE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;(3R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13410001.png)
![[2-chloro-3-(4-ethylpiperazin-1-yl)phenyl] trifluoromethanesulfonate](/img/structure/B13410007.png)
![2-Fluoro-1-[4-(3-methyl-2-buten-1-yl)-1-piperazinyl]ethanone](/img/structure/B13410010.png)
![1-(1-([6-(Trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B13410015.png)
![[(3aR,4R,6E,10E,11aR)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-2-methylbut-2-enoate](/img/structure/B13410024.png)
![(1S,9S,11S,13R,19S)-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B13410028.png)


![(1S,14S,15E)-15-ethylidene-6-hydroxy-18-(hydroxymethyl)-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one](/img/structure/B13410040.png)




![(betaR)-beta-[[(S)-(4-Methylphenyl)sulfinyl]amino]-4-[[tris(1-methylethyl)silyl]oxy]benzenepropanoic Acid Methyl Ester](/img/structure/B13410060.png)
